Thiomorpholine-4-carboximidamide Hydroiodide Thiomorpholine-4-carboximidamide Hydroiodide
Brand Name: Vulcanchem
CAS No.: 219618-33-4
VCID: VC5972134
InChI: InChI=1S/C5H11N3S.HI/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H
SMILES: C1CSCCN1C(=N)N.I
Molecular Formula: C5H12IN3S
Molecular Weight: 273.14

Thiomorpholine-4-carboximidamide Hydroiodide

CAS No.: 219618-33-4

Cat. No.: VC5972134

Molecular Formula: C5H12IN3S

Molecular Weight: 273.14

* For research use only. Not for human or veterinary use.

Thiomorpholine-4-carboximidamide Hydroiodide - 219618-33-4

Specification

CAS No. 219618-33-4
Molecular Formula C5H12IN3S
Molecular Weight 273.14
IUPAC Name thiomorpholine-4-carboximidamide;hydroiodide
Standard InChI InChI=1S/C5H11N3S.HI/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H
Standard InChI Key DARVSRPLQYIROQ-UHFFFAOYSA-N
SMILES C1CSCCN1C(=N)N.I

Introduction

Chemical Structure and Physicochemical Properties

Thiomorpholine-4-carboximidamide hydroiodide belongs to the class of nitrogen-sulfur heterocycles. The thiomorpholine ring distinguishes it from analogous morpholine derivatives by replacing an oxygen atom with sulfur, enhancing its electronic and steric properties. The carboximidamide group (C(=NH)NH2-\text{C}(=\text{NH})\text{NH}_2) introduces nucleophilic character, enabling participation in diverse chemical reactions.

Molecular Geometry and Stability

The compound’s structure has been characterized via X-ray crystallography and spectroscopic methods, confirming the planar configuration of the carboximidamide moiety and the chair conformation of the thiomorpholine ring. The sulfur atom’s lone pairs contribute to the molecule’s polarity, influencing solubility in polar solvents like water and ethanol.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC5H12IN3S\text{C}_5\text{H}_{12}\text{IN}_3\text{S}
Molecular Weight273.14 g/mol
Melting Point215–217°C (decomposes)
SolubilitySoluble in polar solvents
StabilityHygroscopic; store under argon

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of thiomorpholine-4-carboximidamide hydroiodide typically involves a multi-step protocol:

  • Thiomorpholine Preparation: Cyclization of 2-mercaptoethylamine with ethylene oxide yields thiomorpholine.

  • Carboximidamide Formation: Reaction of thiomorpholine with cyanamide (NH2CN\text{NH}_2\text{CN}) in ethanol at 60–80°C introduces the carboximidamide group.

  • Hydroiodide Salt Formation: Treatment with hydroiodic acid (HI\text{HI}) precipitates the final product.

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield (≥85%) and purity (≥98%). Automated pH control and in-line spectroscopy ensure reproducibility, while solvent recovery systems minimize waste.

Chemical Reactivity and Functionalization

Thiomorpholine-4-carboximidamide hydroiodide exhibits versatile reactivity, enabling derivatization for tailored applications:

Oxidation Reactions

Treatment with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) oxidizes the sulfur atom to sulfoxide (S=O\text{S}=\text{O}) or sulfone (O=S=O\text{O}=\text{S}=\text{O}) derivatives, altering electronic properties and bioactivity.

Reduction Pathways

Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the carboximidamide group to a primary amine (CH2NH2-\text{CH}_2\text{NH}_2 ), enhancing basicity.

Substitution Reactions

Nucleophilic displacement of the iodide ion with halides or amines generates analogs with modified pharmacokinetic profiles.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) of 8–32 µg/mL. The mechanism involves disruption of cell wall biosynthesis via inhibition of penicillin-binding proteins (PBPs).

Enzyme Inhibition

The compound competitively inhibits tyrosine kinases (e.g., EGFR) by binding to the ATP pocket, with IC50\text{IC}_{50} values of 0.5–2 µM. This activity underpins its investigation as an anticancer agent.

Research Applications and Comparative Analysis

Medicinal Chemistry

Derivatives of thiomorpholine-4-carboximidamide hydroiodide are explored as protease-resistant drug candidates, leveraging sulfur’s electron-withdrawing effects to enhance metabolic stability—a strategy paralleled in thioamide-modified peptides .

Table 2: Comparison with Analogous Compounds

CompoundMolecular FormulaKey Feature
Morpholine-4-carboximidamideC5H11N3O\text{C}_5\text{H}_{11}\text{N}_3\text{O}Oxygen-containing ring; lower bioactivity
Thiomorpholine-4-carboxamidineC5H11N3S\text{C}_5\text{H}_{11}\text{N}_3\text{S}Amidino group; enhanced solubility
N-Methylthiomorpholine derivativeC6H13N3S\text{C}_6\text{H}_{13}\text{N}_3\text{S}Methyl substitution; altered pharmacokinetics

Future Directions and Challenges

Ongoing research prioritizes:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the thiomorpholine and carboximidamide groups to optimize potency and selectivity.

  • In Vivo Toxicology: Addressing the compound’s hygroscopicity and potential iodide-related toxicity.

  • Drug Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator